BMS-195614

RAR selectivity profiling nuclear receptor pharmacology receptor binding assay

BMS-195614 (BMS 614) is the definitive neutral RARα-selective antagonist (Ki=2.5 nM) with 435-fold selectivity over RARβ and 3400-fold over RARγ. Unlike pan-RAR antagonists it eliminates RARβ/γ interference; unlike inverse agonists it preserves basal corepressor binding. Validated in APL cell models (NB4, HL60) and RARα transrepression assays. For clean in vitro RARα pharmacology without isoform crosstalk.

Molecular Formula C29H24N2O3
Molecular Weight 448.5 g/mol
CAS No. 182135-66-6
Cat. No. B1667229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-195614
CAS182135-66-6
Synonyms4-(5,6-dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid
BMS 195,614
BMS 195614
BMS-195,614
BMS-195614
BMS195,614
BMS195614
Molecular FormulaC29H24N2O3
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C
InChIInChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34)
InChIKeyWGLMBRZXZDAQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-195614 (CAS 182135-66-6) Procurement Guide for RARα-Selective Neutral Antagonism in Preclinical Research


BMS-195614 (BMS 614, CAS 182135-66-6) is a synthetic retinoic acid receptor α (RARα)-selective neutral antagonist derived from the 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid scaffold [1]. It is chemically defined as 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid with a molecular weight of 448.51 g/mol [2]. As a neutral RARα antagonist, BMS-195614 binds RARα with high affinity (Ki = 2.5 nM) but does not induce receptor activation, thereby antagonizing agonist-induced coactivator recruitment without significantly affecting nuclear receptor corepressor (NCoR) binding .

Why BMS-195614 Cannot Be Interchanged with Pan-RAR Antagonists or RARα Inverse Agonists


RAR antagonists exhibit divergent selectivity profiles (pan-RAR versus RARα-selective) and distinct mechanistic behaviors (neutral antagonism versus inverse agonism) that fundamentally alter experimental outcomes [1]. Substituting BMS-195614 with a pan-RAR antagonist such as AGN 193109 introduces confounding RARβ and RARγ inhibition (Kd = 2 nM and 3 nM respectively) , while substituting with an RARα inverse agonist such as BMS-493 alters the basal transcriptional repression state through enhanced NCoR recruitment [2]. Even within the RARα-selective antagonist class, compounds differ markedly in oral bioavailability and in vivo efficacy—BMS-195614 displays poor in vivo activity following oral administration in mice, whereas structurally distinct RARα antagonists such as YCT-529 demonstrate robust in vivo spermatogenesis inhibition [3]. The quantitative evidence below establishes exactly where BMS-195614's profile diverges from these comparators.

BMS-195614 Quantitative Differentiation Evidence: Comparator-Based Selectivity, Mechanistic, and In Vivo Data


RARα Selectivity of BMS-195614 Versus Pan-RAR Antagonist AGN 193109

BMS-195614 exhibits high selectivity for RARα over RARβ and RARγ, distinguishing it from pan-RAR antagonists such as AGN 193109 that inhibit all three RAR subtypes with comparable affinity. BMS-195614 binds RARα with Ki = 2.5 nM, while showing substantially weaker affinity for RARβ (Ki = 1087 nM) and RARγ (Ki = 8523 nM), yielding selectivity ratios of approximately 435-fold over RARβ and 3400-fold over RARγ . In contrast, AGN 193109 demonstrates pan-RAR binding with Kd values of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ respectively, offering no subtype discrimination .

RAR selectivity profiling nuclear receptor pharmacology receptor binding assay

Neutral Antagonism of BMS-195614 Versus Inverse Agonism of BMS-493

BMS-195614 functions as a neutral antagonist, whereas structurally related RARα ligands such as BMS-493 act as inverse agonists that actively recruit corepressors and suppress basal transcription. BMS-195614 displays no significant effect on nuclear receptor corepressor (NCoR) binding to RARα while moderately decreasing SMRT binding and antagonizing agonist-induced coactivator (CoA) recruitment . In direct contrast, BMS-493 enhances NCoR recruitment to RARα, leading to active transcriptional repression below basal levels [1].

coregulator recruitment transcriptional repression nuclear receptor pharmacology

BMS-195614 Inhibits AP-1 and NF-κB Transactivation Without RARE Activation

BMS-195614 suppresses activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB) transcriptional activity while acting as a neutral antagonist at retinoic acid response elements (RARE). This transrepression profile contrasts with RARα agonists such as AM580, which activate RARE-dependent transcription while also inhibiting AP-1 activity. BMS-195614 inhibits AP-1 and NF-κB transactivation without inducing RARE-dependent gene expression, whereas pan-RAR agonist all-trans retinoic acid (ATRA) induces RARE activation by >10-fold in reporter assays [1].

AP-1 transrepression NF-κB signaling anti-inflammatory pharmacology

BMS-195614 In Vivo Oral Efficacy Limitation Versus BMS-189453 and YCT-529

BMS-195614 displays poor in vivo activity following oral administration in mice, representing a key limitation relative to orally bioavailable RAR antagonists. In a murine spermatogenesis model, oral administration of BMS-195614 at doses of 500, 5000, and 10,000 μg/kg for one month produced no inhibition of spermatogenesis [1]. In contrast, the pan-RAR antagonist BMS-189453 (orally bioavailable) and the RARα-selective antagonist YCT-529 both demonstrate robust in vivo spermatogenesis inhibition following oral dosing in mice [2].

in vivo pharmacokinetics oral bioavailability spermatogenesis inhibition

BMS-195614 Reverses RARα Agonist-Induced Differentiation in APL Cells

BMS-195614 effectively antagonizes RARα agonist-induced differentiation in acute promyelocytic leukemia (APL) cell lines, demonstrating functional target engagement. BMS-195614 reversed the differentiation-inducing effects of three selective RARα agonists—AM580, AM80, and BMS-194753—in NB4 and HL60 APL cell lines [1]. This functional antagonism confirms that BMS-195614 can override agonist-mediated RARα activation in a cellular context relevant to APL pathogenesis, where aberrant RARα fusion proteins drive leukemogenesis.

acute promyelocytic leukemia differentiation blockade RARα agonist antagonism

BMS-195614 Restores Bcl-2 Expression and Modulates Angiogenic Factors

BMS-195614 restores Bcl-2 expression and downregulates interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) expression, distinguishing its downstream transcriptional effects from those of RARα agonists. BMS-195614 treatment restores Bcl-2 protein levels while concurrently downregulating IL-6 and VEGF mRNA expression . This modulation pattern differs from RARα agonists, which typically suppress Bcl-2 in certain cellular contexts.

Bcl-2 regulation angiogenesis modulation VEGF downregulation

BMS-195614 Recommended Procurement Scenarios: Evidence-Based Applications in RARα Pharmacology Research


In Vitro Dissection of RARα-Specific Signaling Without RARβ/RARγ Confounding

BMS-195614 is optimally deployed in in vitro experiments requiring selective RARα antagonism with minimal off-target effects on RARβ (435-fold selectivity) or RARγ (3400-fold selectivity) . This selectivity profile enables clean interpretation of RARα-dependent phenotypes in cell-based assays without the confounding contributions of RARβ or RARγ inhibition that accompany pan-RAR antagonists such as AGN 193109 .

AP-1 and NF-κB Transrepression Studies Decoupled from RARE Activation

BMS-195614 serves as a tool compound for investigating RARα-mediated transrepression of AP-1 and NF-κB pathways independent of classical RARE-dependent transcriptional activation . Unlike RARα agonists that simultaneously activate RARE-dependent genes and suppress AP-1 activity, BMS-195614 provides a clean pharmacological separation of transrepression from transactivation .

In Vitro APL Cell Line Studies of RARα Agonist Antagonism

BMS-195614 is validated for in vitro studies of acute promyelocytic leukemia (APL) where pharmacological blockade of RARα-mediated differentiation is required. The compound has demonstrated functional antagonism against multiple RARα agonists (AM580, AM80, BMS-194753) in NB4 and HL60 cell lines , confirming its utility as a control compound for RARα agonist studies in this disease context.

Structural Biology Studies of Neutral RARα Antagonist Binding

The crystal structure of the BMS-195614-bound RARα ligand-binding domain reveals a distinct 'antagonistic' extension that protrudes between helices H3 and H11, displacing helix H12 . This structural feature makes BMS-195614 valuable for comparative structural biology studies examining the molecular determinants of neutral antagonism versus inverse agonism or agonism at RARα.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-195614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.